molecular formula C24H24N2O6S B11126817 N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11126817
M. Wt: 468.5 g/mol
InChI Key: NMGDWAUXJASVHF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a sulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfamoyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis may involve the use of reagents such as acetic anhydride, sulfuric acid, and various organic solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C24H24N2O6S/c1-15-4-5-19(10-16(15)2)26-33(28,29)20-7-9-21(17(3)11-20)30-13-24(27)25-18-6-8-22-23(12-18)32-14-31-22/h4-12,26H,13-14H2,1-3H3,(H,25,27)

InChI Key

NMGDWAUXJASVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C)C

Origin of Product

United States

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